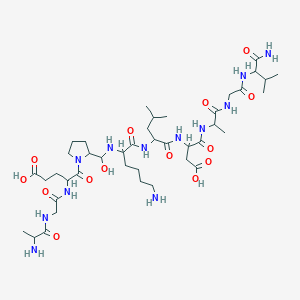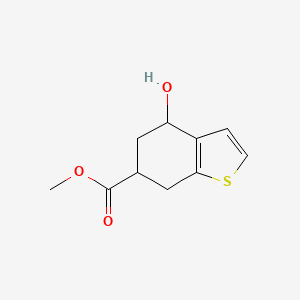
N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine typically involves the reaction of 2-amino-6-methylpyridine with 3-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is known to interact with key proteins and enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-6-methyl-3-nitropyridine
- 6-methoxy-3-nitropyridin-2-amine
- N-(pyridin-2-yl)amides
Uniqueness
6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine stands out due to its unique combination of a methyl group and a nitro group on the pyridine ring. This structural feature imparts distinct electronic properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for use in diverse chemical reactions and applications .
Propriétés
Numéro CAS |
61963-87-9 |
|---|---|
Formule moléculaire |
C11H10N4O2 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H10N4O2/c1-8-4-2-6-10(13-8)14-11-9(15(16)17)5-3-7-12-11/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
ZAUNDGHWOMEVPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)


![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)


![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
![3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13899724.png)

![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)



![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
